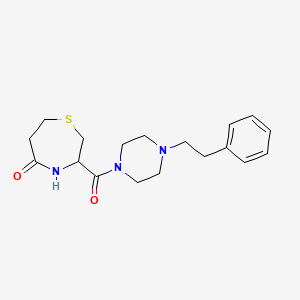

![molecular formula C15H16ClN3O2S B2724145 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole CAS No. 477872-54-1](/img/structure/B2724145.png)

2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

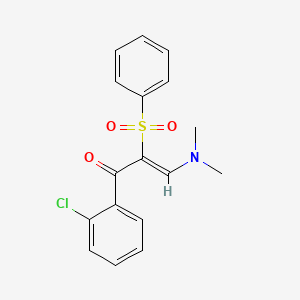

The compound “2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a chlorophenyl group, an ethylamino group, and a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the ethylamino and carbonyl groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles, and the chlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the presence of the ethylamino and carbonyl groups might influence its solubility in water .科学的研究の応用

Corrosion Inhibition

Thiazole derivatives, including those similar to the specified compound, have been investigated for their corrosion inhibition performances on metals such as iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds exhibit good binding energies on metal surfaces, indicating strong interactions that can prevent corrosion effectively. Such studies underscore the potential of thiazole derivatives in enhancing the durability of metals in corrosive environments (Kaya et al., 2016).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazole and thiadiazole compounds. For example, new quinazolines synthesized from similar compounds have been evaluated for their antibacterial and antifungal activities against a variety of pathogens. This research indicates a promising avenue for developing new antimicrobial agents based on thiazole derivatives (Desai et al., 2007). Another study reported the synthesis of formazans from a Mannich base of a thiadiazole derivative, displaying moderate antimicrobial activity, further highlighting the potential of these compounds in addressing microbial resistance (Sah et al., 2014).

Organic Synthesis and Chemical Research

Thiazole and thiadiazole compounds also serve as key intermediates in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications. The rearrangement of benzoxazine to quinazolinediones via an isocyanate carboxamide intermediate is an example of the versatility of these compounds in synthetic chemistry, offering pathways to new chemical entities (Azizian et al., 2000). Additionally, the study of photoinduced reactions in thiazoles provides insights into their role in photodynamic action, relevant to both biological systems and materials science (Matsuura & Saito, 1969).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c1-4-17-15(20)21-19-10(3)13-9(2)18-14(22-13)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,17,20)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEQAINIFYGZHS-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)